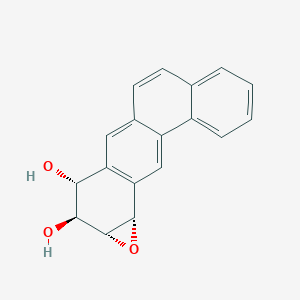
CCRIS 779
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCRIS 779: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a stereoisomeric compound known for its complex structure, which includes multiple fused benzene rings and an epoxide group. This compound is of significant interest in scientific research due to its potential biological activities and interactions with DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CCRIS 779 typically involves multi-step organic reactions. One common method includes the epoxidation of benz(a)anthracene derivatives followed by dihydroxylation. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide group, leading to the formation of diol derivatives.
Reduction: Reduction reactions can target the epoxide ring, converting it into a diol.
Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Peracids and other oxidizing agents are commonly used for epoxidation.
Reducing Agents: Sodium borohydride and other reducing agents can be used for the reduction of the epoxide ring.
Catalysts: Transition metal catalysts are often employed to facilitate these reactions.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, CCRIS 779 is used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology
Biologically, this compound is studied for its interactions with DNA. It forms adducts with DNA, which can be used to understand the mechanisms of mutagenesis and carcinogenesis.
Medicine
In medicine, research focuses on the compound’s potential role in cancer development and its use as a biomarker for exposure to PAHs.
Industry
While its industrial applications are limited, the compound’s derivatives are explored for use in materials science and environmental monitoring.
Mecanismo De Acción
The mechanism by which CCRIS 779 exerts its effects involves its interaction with DNA. The compound forms covalent adducts with DNA, leading to structural changes that can result in mutations. These interactions are mediated by the epoxide group, which reacts with nucleophilic sites on the DNA.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: Another PAH with similar DNA-binding properties.
Benz(a)anthracene: The parent compound from which CCRIS 779 is derived.
Chrysene: A PAH with a similar structure but different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both dihydroxy and epoxide groups, which contribute to its distinct reactivity and biological interactions.
Propiedades
Número CAS |
64937-39-9 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
(4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |
Clave InChI |
QMVDCUCAPJTHNE-VSZNYVQBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
Sinónimos |
[1aR-(1aα,2α,3β,11bα)]-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















